2-Amino-2-methylpentansäure

Übersicht

Beschreibung

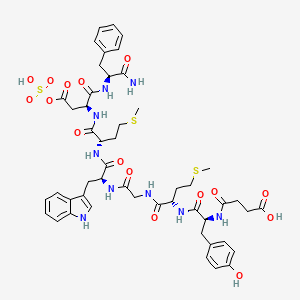

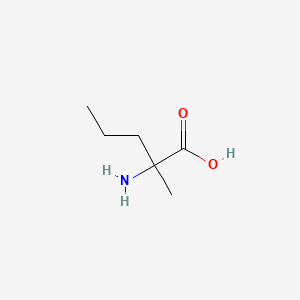

2-Amino-2-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an alpha-amino acid. This compound is also known for its branched-chain structure, which is a common feature among certain essential amino acids.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-methylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: This compound is studied for its role in metabolic pathways and its effects on cellular functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

Industry: It is used in the production of dietary supplements and as a feed additive in animal nutrition.

Wirkmechanismus

Target of Action

2-Amino-2-methylpentanoic acid, also known as Leucine , is an essential branched-chain amino acid . It is important for hemoglobin formation and is commonly found as a component of total parenteral nutrition .

Mode of Action

Leucine helps with the regulation of blood-sugar levels, the growth and repair of muscle tissue (such as bones, skin, and muscles), growth hormone production, wound healing, as well as energy regulation . It is part of the group of essential amino acids identified as the branched-chain amino acids (BCAAs) .

Biochemical Pathways

Leucine, like other branched-chain amino acids, undergoes catabolism, which initiates in muscle and yields NADH and FADH2 . The catabolism of leucine produces acetyl-coA . Branched-chain aminotransferase catalyzes the first reaction in the catabolic pathway of branched-chain amino acids, a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex catalyzes the irreversible oxidative decarboxylation of branched-chain ketoacids to produce branched-chain acyl-coA intermediates .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 2258±230 °C and a predicted density of 1041±006 g/cm3 .

Result of Action

The result of the action of 2-Amino-2-methylpentanoic acid is the prevention of the breakdown of muscle proteins that sometimes occur after trauma or severe stress . It also contributes to the regulation of blood sugar levels and the growth and repair of tissues .

Action Environment

The action environment of 2-Amino-2-methylpentanoic acid is largely within the muscle tissue where it initiates catabolism

Biochemische Analyse

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-methylpentanoic acid can be achieved through various methods. One common approach involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method involves the reductive amination of 2-keto-2-methylpentanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of 2-Amino-2-methylpentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino group into a keto group, forming 2-keto-2-methylpentanoic acid.

Reduction: The carboxyl group can be reduced to an alcohol group, forming 2-amino-2-methylpentanol.

Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products:

Oxidation: 2-Keto-2-methylpentanoic acid.

Reduction: 2-Amino-2-methylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-methylpentanoic acid can be compared with other branched-chain amino acids such as leucine, isoleucine, and valine. These compounds share similar structural features but differ in their side chains and specific metabolic roles. For example:

Leucine: 2-Amino-4-methylpentanoic acid.

Isoleucine: 2-Amino-3-methylpentanoic acid.

Valine: 2-Amino-3-methylbutanoic acid.

Each of these amino acids has unique properties and functions, making 2-Amino-2-methylpentanoic acid distinct in its specific applications and effects.

Eigenschaften

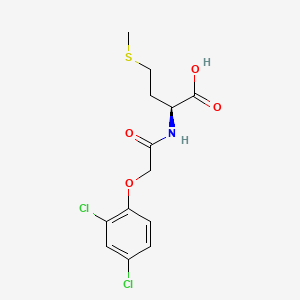

IUPAC Name |

2-amino-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJGLYBWNNQMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-33-4 | |

| Record name | NSC-23277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(phenylmethylene)amino]benzoate](/img/structure/B1615643.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)